2-benzyl-5-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a complex organic compound that belongs to the family of 3,4-dihydroisoquinolin-1(2H)-ones. This compound features a unique structural arrangement that includes a benzyl group and a piperidine derivative, which may contribute to its pharmacological properties. The compound's molecular formula is , with a molecular weight of approximately 392.5 g/mol.
This compound can be classified under isoquinolinone derivatives, which are known for their diverse biological activities. It has been synthesized through various methods, indicating its relevance in medicinal chemistry and organic synthesis. Its structural characteristics suggest potential applications in therapeutic areas, particularly in the development of new pharmaceuticals.
The synthesis of 2-benzyl-5-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one can be approached through several methodologies:
The molecular structure of 2-benzyl-5-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one can be represented using various chemical notation systems:
InChI=1S/C24H28N2O3/c1-18-10-13-25(14-11-18)23(27)17-29-22-9-5-8-21-20(22)12-15-26(24(21)28)16-19-6-3-2-4-7-19/h2-9,18H,10-17H2,1H3
CC1CCN(CC1)C(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4
These notations provide insights into the connectivity of atoms within the molecule and its stereochemistry.
The compound's reactivity can be explored through various chemical transformations:
The physical properties of 2-benzyl-5-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one include:
The potential applications of 2-benzyl-5-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one include:
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 463-82-1
CAS No.:
CAS No.: 91698-30-5